2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQUGQKMTYLICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the sulfonamide group .
Scientific Research Applications
2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can also participate in interactions with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table compares 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide with analogous sulfonamides differing in substituents on the benzene ring or the amine moiety:
Impact of Substituents on Physicochemical Properties
Fluorine vs. Hydroxy/Methoxy Groups: The 2-fluoro substituent in the target compound enhances metabolic stability and lipophilicity compared to 4-hydroxy or 2-methoxy analogs, which improve water solubility .
Observed in gefapixant for receptor selectivity . Allyl (prop-2-en-1-yl): Offers a site for click chemistry or polymerization, useful in prodrug design . 3-Methylbutyl: Increases lipophilicity and membrane permeability, as seen in antimicrobial derivatives .
Complex Substituents: Gefapixant’s diamino-pyrimidinyloxy group enables hydrogen bonding with purinergic receptors, enhancing binding affinity . The indole-ethyl group in the COX-2 inhibitor () adds bulk and aromaticity, critical for hydrophobic binding pockets .
Biological Activity
2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Sulfonamides are known for their diverse applications, including their roles as antimicrobial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 247.29 g/mol. The presence of the fluorine atom and the sulfonamide group enhances its interaction with biological targets, particularly enzymes.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby interfering with folate synthesis in bacteria. This inhibition is crucial for its potential use as an antimicrobial agent.
Enzyme Inhibition
Studies indicate that this compound effectively binds to carbonic anhydrase and other enzymes, demonstrating its potential as an inhibitor. The fluorine substitution enhances the compound's stability and binding affinity to target enzymes, which is essential for its pharmacological activity.
Case Study: Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies on various benzenesulfonamide derivatives have demonstrated their effectiveness in altering perfusion pressure and coronary resistance, suggesting cardiovascular implications alongside antimicrobial effects .
| Compound | Dose | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | No change |
| Benzenesulfonamide | 0.001 nM | Increased pressure |
| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 nM | Decreased pressure |
The above table summarizes findings from a study evaluating the impact of different sulfonamide compounds on perfusion pressure. Notably, 4-(2-aminoethyl)-benzenesulfonamide showed significant effects compared to controls, indicating potential therapeutic applications in cardiovascular conditions.
Antiviral Activity
Recent reviews highlight the antiviral properties of sulfonamides, including their effectiveness against various viruses such as Newcastle disease virus (NDV) and avian influenza virus (AIV) . The compound's mechanism involves interference with viral replication processes, making it a candidate for further antiviral drug development.
Pharmacokinetic Parameters
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies utilizing computational models have evaluated parameters like absorption, distribution, metabolism, and excretion (ADME). These analyses help predict the compound's behavior in biological systems and its efficacy as a drug candidate .
Q & A
Q. Key Structural Comparisons
| Compound | Unique Feature | Biological Relevance |
|---|---|---|
| 2-Fluoro-N-(3-methoxypropyl) | Methoxypropyl enhances solubility | Improved oral bioavailability |
| 2-Fluoro-N-(pyridazin-3-yl) | Pyridazine moiety enables π-π stacking | Antiviral activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
